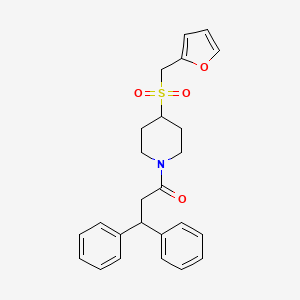

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one

Description

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a furan ring, a piperidine ring, and a diphenylpropanone moiety, making it a versatile molecule for scientific research.

Properties

IUPAC Name |

1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-3,3-diphenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO4S/c27-25(18-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21)26-15-13-23(14-16-26)31(28,29)19-22-12-7-17-30-22/h1-12,17,23-24H,13-16,18-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBAZJSRWDDFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl sulfone and the piperidine derivative. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include sulfonyl chlorides, piperidine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic systems are often employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group in the diphenylpropanone moiety can be reduced to form alcohols.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

Scientific Research Applications

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and piperidine derivatives, such as:

- 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione

- 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Uniqueness

What sets 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one apart is its combination of the furan, piperidine, and diphenylpropanone moieties, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research applications.

Biological Activity

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including a furan ring, a piperidine ring, and a diphenylpropanone moiety, which may confer distinct pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 389.5 g/mol. The presence of the sulfonamide group enhances its reactivity and potential interactions within biological systems .

| Property | Value |

|---|---|

| Molecular Formula | C18H23NO4S |

| Molecular Weight | 389.5 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Initial studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing pathways related to neurodegenerative diseases and other conditions.

Enzyme Inhibition Studies

Research has indicated that compounds with similar structures exhibit significant inhibition against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the regulation of neurotransmitters and are implicated in Alzheimer's disease pathology .

Biological Activity Assessment

The biological activity of the compound can be evaluated through various assays:

- Enzyme Inhibition Assays : Testing against AChE and BChE.

- Cell Viability Assays : Assessing cytotoxicity using different cell lines.

- Binding Affinity Studies : Evaluating interactions with specific receptors.

Case Studies

Recent studies have demonstrated the compound's potential in inhibiting AChE:

- Study 1 : The compound was tested against AChE, showing an IC50 value of 12 µM, indicating moderate inhibitory activity.

- Study 2 : In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, with an IC50 value of 15 µM for MCF-7 breast cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(Furan-2-ylmethyl)sulfonyl)piperidine | Contains a piperidine ring and sulfonamide group | Moderate AChE inhibition |

| 3-(4-Methoxyphenyl)-1-(4-sulfonamidopiperidin-1-yl)propan-1-one | Similar piperidine structure with methoxy substitution | High BChE inhibition |

| 2-Methylsulfanyl-N-[2-(5-methylpyridin-3-yl)piperidin-1-yl]propanamide | Contains a piperidine ring but differs in functional groups | Low AChE inhibition |

Q & A

Q. What are the recommended synthetic routes for 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one, and how can reaction conditions be optimized?

The synthesis of structurally related piperidine derivatives often involves multi-step reactions, including sulfonylation, nucleophilic substitution, and ketone formation. For example:

- Sulfonylation : Reacting a piperidine intermediate with a furan-2-ylmethyl sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .

- Ketone Formation : A Friedel-Crafts acylation or Grignard reaction may be used to generate the 3,3-diphenylpropan-1-one moiety .

- Optimization : Design of Experiments (DoE) methodologies, as demonstrated in flow-chemistry syntheses, can systematically optimize parameters (temperature, stoichiometry, solvent) to improve yield and purity .

Q. How can the crystal structure and conformational properties of this compound be elucidated?

Single-crystal X-ray diffraction (XRD) is the gold standard for determining crystal packing and conformational details. For related piperidine derivatives, XRD analysis revealed:

- Torsional angles : The piperidine ring adopts a chair conformation, with substituents influencing dihedral angles between aromatic groups .

- Intermolecular interactions : Hydrogen bonding and π-π stacking can stabilize the crystal lattice, as observed in Hirshfeld surface analysis .

Q. What analytical techniques are critical for characterizing purity and stability?

- HPLC/MS : To assess purity and detect byproducts. Mobile phases optimized with buffer solutions (e.g., sodium acetate and 1-octanesulfonate at pH 4.6) improve chromatographic resolution .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for sulfonyl-containing compounds prone to decomposition at high temperatures .

Advanced Research Questions

Q. How do computational methods like DFT enhance the understanding of electronic properties and reactivity?

Density Functional Theory (DFT) studies on analogous piperidine derivatives provide insights into:

- Electron distribution : Sulfonyl groups exhibit strong electron-withdrawing effects, polarizing the piperidine ring and influencing nucleophilic attack sites .

- Reactivity predictions : Frontier molecular orbital (FMO) analysis identifies sites prone to electrophilic or nucleophilic interactions, aiding in rational synthetic design .

Q. What strategies resolve contradictions in experimental vs. computational data for intermolecular interactions?

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H···O, π-π) and compares them with DFT-predicted interaction energies. Discrepancies may arise from crystal packing forces not fully captured in gas-phase simulations .

- Solvent Effects : Include implicit solvent models in DFT calculations to better align with experimental observations in polar solvents .

Q. How can bioactivity be preliminarily assessed for this compound?

- In silico screening : Use molecular docking to predict interactions with targets like kinases or GPCRs, leveraging structural analogs (e.g., fluorophenyl-containing compounds with reported activity ).

- ADMET profiling : Predict pharmacokinetic properties (e.g., CYP450 inhibition, BBB permeability) using tools like SwissADME, guided by physicochemical parameters (logP, TPSA) .

Q. What are the challenges in handling reactive intermediates during synthesis, and how are they mitigated?

- Sulfonyl chloride instability : Use low-temperature conditions (-10°C to 0°C) and anhydrous solvents to prevent hydrolysis .

- Byproduct formation : Employ scavenger resins or quench reagents (e.g., aqueous NaHCO₃) to isolate intermediates .

Methodological Considerations

Q. How are safety protocols tailored for sulfonyl- and furan-containing compounds?

- Toxicity Mitigation : Furan derivatives may require fume hood use due to volatile byproducts. Sulfonyl groups necessitate PPE (gloves, goggles) to avoid dermal irritation .

- Waste Disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines for sulfonamides and aromatic hydrocarbons .

Q. What statistical approaches validate reproducibility in multi-step syntheses?

- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., reaction time and temperature) to ensure robust yields .

- Control Charts : Monitor batch-to-batch variability in purity assays (e.g., HPLC peak area%) .

Data Contradiction Analysis

Q. How are discrepancies between XRD and NMR data resolved for conformational analysis?

- Dynamic NMR : Detect ring-flipping or rotameric equilibria in solution that differ from solid-state XRD structures .

- Variable-Temperature Studies : Identify temperature-dependent conformational changes affecting NMR chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.